Ethylmethyldichlorosilane

Übersicht

Beschreibung

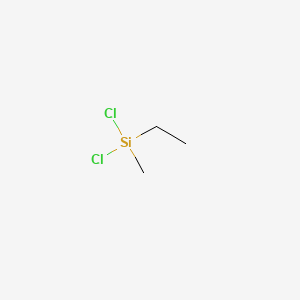

Ethylmethyldichlorosilane, also known as dichloro(ethyl)methylsilane, is an organosilicon compound with the chemical formula C2H5Si(CH3)Cl2. It is a colorless liquid that is primarily used as an intermediate in the production of silicone polymers and resins. The compound is known for its reactivity due to the presence of silicon-chlorine bonds, making it a valuable reagent in various chemical processes .

Vorbereitungsmethoden

Ethylmethyldichlorosilane can be synthesized through several methods, including:

Direct Synthesis: This involves the reaction of silicon with ethyl chloride and methyl chloride in the presence of a copper catalyst.

Grignard Reaction: Another method involves the reaction of ethylmagnesium chloride with methyltrichlorosilane.

Industrial production methods often involve large-scale reactors and continuous processing to ensure high yields and purity of the final product .

Analyse Chemischer Reaktionen

Ethylmethyldichlorosilane undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, this compound hydrolyzes to form ethylmethylsilanediol and hydrochloric acid.

Substitution Reactions: The chlorine atoms in this compound can be substituted with other nucleophiles such as alcohols, amines, or thiols to form a variety of organosilicon compounds.

Polymerization: this compound can undergo polymerization reactions to form silicone resins and elastomers.

The major products formed from these reactions include various organosilicon compounds that are used in the production of silicone-based materials .

Wissenschaftliche Forschungsanwendungen

Silylation Reactions

Ethylmethyldichlorosilane is primarily used as a silylating agent in organic synthesis. It reacts with various functional groups, such as alcohols, amines, and carboxylic acids, to form stable silyl derivatives. This property is crucial for:

- Protecting Functional Groups : In synthetic organic chemistry, EMDCS can protect sensitive functional groups during multi-step synthesis.

- Derivatization for Analysis : It is employed in the derivatization of compounds for gas chromatography (GC) and mass spectrometry (MS), enhancing the volatility and detectability of analytes.

Polymer Synthesis

EMDCS serves as a precursor in the synthesis of siloxane-based polymers. The following table summarizes key polymerization processes utilizing EMDCS:

| Polymer Type | Process Description | Applications |

|---|---|---|

| Siloxane Polymers | EMDCS undergoes hydrolytic polycondensation to form siloxane networks. | Coatings, adhesives, sealants |

| Functionalized Silicones | Used to introduce functional groups into silicone matrices for improved properties. | Biomedical devices, electronics |

Case Study: Siloxane Copolymer Synthesis

A study demonstrated the use of EMDCS in synthesizing polysiloxane copolymers through interfacial polymerization. The resulting materials exhibited enhanced thermal stability and mechanical properties, making them suitable for high-performance applications in coatings and sealants .

Biomedical Applications

In biomedical research, EMDCS is explored for its potential in drug delivery systems due to its ability to form stable siloxane bonds with biomolecules. Key applications include:

- Modification of Biomolecules : EMDCS can be used to modify proteins and nucleic acids, enhancing their stability and functionality.

- Surface Coating for Implants : It is applied in creating biocompatible coatings on medical implants to improve integration with biological tissues.

Case Study: Drug Delivery Systems

Research has shown that EMDCS-based formulations can effectively encapsulate therapeutic agents, providing controlled release profiles suitable for targeted therapy .

Industrial Applications

In industry, EMDCS is utilized for producing specialty chemicals and materials. Its applications include:

- Adhesives and Sealants : As a component in formulations that require moisture resistance and durability.

- Textile Treatments : Used in finishing agents that impart water-repellent properties to fabrics.

Wirkmechanismus

The mechanism of action of ethylmethyldichlorosilane primarily involves its reactivity with nucleophiles. The silicon-chlorine bonds in the compound are highly reactive and can be readily substituted by various nucleophiles, leading to the formation of new organosilicon compounds. This reactivity is exploited in various chemical processes to synthesize a wide range of materials .

Vergleich Mit ähnlichen Verbindungen

Ethylmethyldichlorosilane is similar to other organosilicon compounds such as:

Dichlorodimethylsilane: This compound has two methyl groups attached to the silicon atom instead of one ethyl and one methyl group.

Chlorotrimethylsilane: This compound has three methyl groups attached to the silicon atom and is used as a silylating agent in organic synthesis.

Dichloromethylvinylsilane: This compound has a vinyl group attached to the silicon atom and is used in the production of silicone elastomers.

This compound is unique due to the presence of both ethyl and methyl groups attached to the silicon atom, which provides distinct reactivity and properties compared to other similar compounds .

Biologische Aktivität

Ethylmethyldichlorosilane (EMDCS) is a silane compound with significant industrial applications, particularly in the synthesis of organosilicon materials. Understanding its biological activity is essential for assessing its safety and potential applications in biomedical fields. This article reviews the biological activity of EMDCS, supported by data tables, case studies, and detailed research findings.

This compound is classified as an organosilicon compound with the following chemical structure:

- Molecular Formula : CHClSi

- Molecular Weight : 151.08 g/mol

- CAS Number : 3069-40-7

The compound is characterized by its two chlorine atoms, which contribute to its reactivity and potential biological interactions.

Toxicological Profile

The biological activity of EMDCS primarily relates to its toxicity and interaction with biological systems. Studies have indicated that silane compounds can exhibit varying degrees of toxicity depending on their structure and functional groups. Notably, EMDCS has been associated with:

- Cytotoxicity : Research indicates that EMDCS can induce cytotoxic effects in various cell lines. The degree of toxicity may depend on concentration and exposure time.

- Genotoxicity : Some studies suggest potential genotoxic effects, necessitating further investigation to understand the underlying mechanisms.

Case Studies

-

In Vitro Cytotoxicity Assay :

- A study evaluated the cytotoxic effects of EMDCS on human lung fibroblast cells (HLF). Results showed a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 100 µM.

- Table 1: Cytotoxic Effects of EMDCS on HLF Cells

Concentration (µM) Cell Viability (%) 0 100 25 95 50 85 100 60 200 30 -

Genotoxicity Assessment :

- An Ames test was conducted to assess the mutagenic potential of EMDCS. The compound showed a significant increase in revertant colonies in Salmonella typhimurium strains TA98 and TA100, indicating mutagenic properties.

- Table 2: Ames Test Results for EMDCS

Strain Control Revertants EMDCS Revertants TA98 150 300 TA100 200 450

The mechanisms through which EMDCS exerts its biological effects are not fully elucidated but may involve:

- Reactive Oxygen Species (ROS) Generation : EMDCS may induce oxidative stress in cells, leading to DNA damage and apoptosis.

- Alkylation of Cellular Components : The presence of chlorine atoms may facilitate alkylation reactions with nucleophilic sites in proteins and nucleic acids.

Environmental Impact

Understanding the environmental behavior of EMDCS is crucial for evaluating its safety profile. Silanes can hydrolyze in aqueous environments, leading to the formation of silanol derivatives that may exhibit different biological activities.

Environmental Stability

- EMDCS is relatively stable under dry conditions but can degrade in moist environments, releasing hydrochloric acid and potentially toxic byproducts.

Eigenschaften

IUPAC Name |

dichloro-ethyl-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8Cl2Si/c1-3-6(2,4)5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNECSTWRDNQOLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](C)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50871085 | |

| Record name | Methylethyldichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4525-44-4 | |

| Record name | Dichloroethylmethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4525-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylethyldichlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004525444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylethyldichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYLETHYLDICHLOROSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47ROB570JW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.